tert-Butyl 1-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate

Lipophilicity Physicochemical Properties Lead Optimization

tert-Butyl 1-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate is a conformationally constrained spirocyclic diamine that incorporates a single fluorine atom at position 1 of the diazaspiro[5.5]undecane core and carries a tert-butyl carbamate protecting group. The compound exhibits a computed LogP of 1.36 and an Fsp³ of 0.93, features that make it a high‑value building block for the construction of kinase inhibitors, PROTAC degraders, and other bioactive molecules where three‑dimensionality and tuned lipophilicity are sought.

Molecular Formula C14H25FN2O2
Molecular Weight 272.364
CAS No. 1263178-12-6
Cat. No. B2913900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate
CAS1263178-12-6
Molecular FormulaC14H25FN2O2
Molecular Weight272.364
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCNCC2)C(C1)F
InChIInChI=1S/C14H25FN2O2/c1-13(2,3)19-12(18)17-9-6-14(11(15)10-17)4-7-16-8-5-14/h11,16H,4-10H2,1-3H3
InChIKeyAFFBBRWEWALSGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 1-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS 1263178-12-6): A Fluorinated Spirocyclic Building Block for Medicinal Chemistry Procurement


tert-Butyl 1-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate is a conformationally constrained spirocyclic diamine that incorporates a single fluorine atom at position 1 of the diazaspiro[5.5]undecane core and carries a tert-butyl carbamate protecting group. The compound exhibits a computed LogP of 1.36 and an Fsp³ of 0.93, features that make it a high‑value building block for the construction of kinase inhibitors, PROTAC degraders, and other bioactive molecules where three‑dimensionality and tuned lipophilicity are sought .

Why Non-Fluorinated Analogs Cannot Reliably Substitute for tert-Butyl 1-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate in Research


The single fluorine at position 1 of the spiro scaffold profoundly alters the physicochemical profile relative to the closest non‑fluorinated analog, tert‑butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. Fluorine reduces lipophilicity (ΔLogP ≈ –0.44), introduces a permanent stereogenic center, and is expected to modulate metabolic soft‑spot oxidation [1][2]. Direct, quantitative head‑to‑head pharmacological data remain sparse for this specific compound series; however, the established structural differences provide a rational basis for avoiding uncontrolled substitution, as even minor changes in logP and chirality can translate into divergent target engagement and pharmacokinetic outcomes.

Quantitative Differentiation Evidence for tert-Butyl 1-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate Relative to Closest Analogs


Reduced Lipophilicity: Target LogP = 1.36 vs. Non-Fluorinated Analog LogP = 1.8

The target compound displays a computationally predicted LogP of 1.36 (Fluorochem) , whereas the non‑fluorinated comparator, tert‑butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate, has an XLogP3 of 1.8 (PubChem) [1]. The resulting reduction (ΔLogP = –0.44) indicates that the fluorinated analog is meaningfully less lipophilic, a parameter that can improve aqueous solubility and lower off‑target protein binding.

Lipophilicity Physicochemical Properties Lead Optimization

Introduction of a Stereogenic Center: 1 Asymmetric Atom vs. 0 in the Non-Fluorinated Analog

Fluorination at position 1 creates a permanent stereogenic center; the target compound contains 1 asymmetric atom as reported by Fluorochem . The non‑fluorinated analog lacks any asymmetric center at this position, confirmed by PubChem [1]. This structural feature enables enantioselective synthesis and can provide a patentable chiral handle for active pharmaceutical ingredient development.

Chirality Asymmetric Synthesis Enantiopure Building Blocks

Fluorine‑Mediated Metabolic Stabilization: Class‑Level Evidence from Fluorinated Spirocycles

No direct head‑to‑head metabolic stability data are available for the target compound. However, a recent perspective on fluorinated small molecules underscores that single‑fluorine substitution on spirocyclic scaffolds frequently blocks cytochrome P450 oxidation sites, thereby extending metabolic half‑life [1]. The target compound, bearing a fluorine atom on the spiro carbon adjacent to the nitrogen, is expected to benefit from this effect, a hypothesis supported by literature precedent [1].

Metabolic Stability Fluorine Chemistry DMPK

Optimal Research and Procurement Scenarios for tert-Butyl 1-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate


Lead Optimization Campaigns Requiring Reduced Lipophilicity

In kinase or GPCR programs where high LogP has been identified as a liability (e.g., hERG binding, poor solubility), the fluorinated spiro building block provides a pre‑engineered scaffold with a LogP of 1.36, offering a quantifiable advantage over the non‑fluorinated baseline (LogP 1.8) [1]. Medicinal chemists can directly incorporate this building block to shift candidate profiles toward a more favorable lipophilic range without introducing additional polar groups.

Synthesis of Enantiopure PROTAC Degraders

PROTAC linker design increasingly demands rigid, chiral connectors to optimize ternary complex formation and pharmacokinetics. The 1-fluoro substitution creates a stereogenic center that allows resolution into single enantiomers , a feature absent in the achiral non‑fluorinated analog. Procurement of this chiral scaffold enables the construction of proprietary, stereochemically pure degrader libraries.

Structure‑Activity Relationship (SAR) Studies Exploring Fluorine Effects

When probing the impact of fluorine on target‑binding and selectivity, the target compound serves as a direct comparator to the non‑fluorinated core. The documented ΔLogP (–0.44) and change in asymmetric atom count (0→1) provide a quantitative baseline for interpreting observed activity shifts, making the compound an essential purchase for teams conducting systematic fluorine‑scanning SAR [1].

CNS‑Targeted Drug Discovery with Balanced Physicochemical Properties

CNS drug candidates typically require LogP values in the 1–3 range for optimal blood‑brain barrier penetration. The target compound’s LogP of 1.36, combined with high Fsp³ (0.93), aligns well with CNS multiparameter optimization (MPO) criteria . The fluorine atom additionally offers the prospect of metabolic stabilization, a key requirement for CNS‑active agents, making this building block a strategically sound procurement choice for CNS discovery programmes.

Quote Request

Request a Quote for tert-Butyl 1-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.